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Compound of Interest

Compound Name: 6-Octenal

Cat. No.: B12685837

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for
(62)-6-octenal, a volatile organic compound with applications in the flavor and fragrance
industry. Due to the limited availability of published experimental spectra for this specific
isomer, this document presents predicted data based on established principles of NMR, IR, and
MS spectroscopy for aldehydes and cis-alkenes. Furthermore, it outlines comprehensive
experimental protocols for the acquisition of such data and a logical workflow for spectroscopic
analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (62)-6-octenal. These
values are estimations derived from typical ranges for the functional groups present in the

molecule.

Table 1: Predicted *H NMR Spectroscopic Data for (6Z)-6-Octenal
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Chemical Shift (5,

Coupling Constant

Protons Multiplicity
ppm) (J, Hz)
H1 (Aldehyde) 9.7-9.8 t ~1.5
H6, H7 (Vinyl) 5.3-5.5 m
H2 24-25 dt ~7.5,~15
H5 20-21 q ~7.0
H3, H4 16-1.7 m
H8 09-1.0 t ~7.5

Table 2: Predicted 13C NMR Spectroscopic Data for (62)-6-Octenal

Carbon Chemical Shift (6, ppm)
C1 (Carbonyl) 202 - 203

C6, C7 (Vinyl) 125 - 135

c2 43 - 44

C5 26 - 27

C3,C4 22-32

C8 13-14

Table 3: Predicted Infrared (IR) Spectroscopic Data for (6Z)-6-Octenal
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Functional Group Wavenumber (cm~—?) Intensity

C=0 (Aldehyde) 1720 - 1740 Strong

C-H (Aldehyde) 2720 - 2820 Medium

C=C (cis-Alkene) 1650 - 1660 Medium to Weak
=C-H (cis-Alkene) 3000 - 3030 Medium

C-H (Alkyl) 2850 - 2960 Strong

=C-H bend (cis-Alkene) 675-730 Strong

Table 4: Predicted Mass Spectrometry (MS) Data for (62)-6-Octenal

m/z Interpretation

126 Molecular lon [M]*

111 [M-CHs]*

97 [M-C2Hs]*

83 [M-CsH7]*+

69 [M-CaHo]*

55 [CaH7]* (McLafferty rearrangement)

44 [CH3CHOJ* (McLafferty rearrangement)
41 [CsHs]*

29 [CHO]*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for (62)-6-octenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain *H and 3C NMR spectra to elucidate the chemical structure and

connectivity of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of purified (6Z)-6-octenal in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs). Add a small amount of an internal standard, such
as tetramethylsilane (TMS), for chemical shift referencing (O ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and 8-16 scans.

13C NMR Acquisition:
o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio (e.g., 1024 or more).

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra,
and calibrating the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology:

e Sample Preparation:
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o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr) to form a thin film.

o Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR
absorption in the regions of interest (e.g., CCla or CS2).

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample holder (or the solvent).
o Place the prepared sample in the spectrometer and record the sample spectrum.

o The instrument will automatically subtract the background spectrum from the sample
spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to
confirm its identity and elemental composition.

Methodology:

o Sample Introduction: Introduce the volatile sample into the mass spectrometer via a gas
chromatography (GC-MS) system for separation and purification before ionization.

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

o Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the
ions based on their mass-to-charge ratio (m/z).

o Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g.,
m/z 20-200).
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o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be
used to determine the exact elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of (6Z)-6-
octenal.
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 To cite this document: BenchChem. [Spectroscopic Data and Analysis of (6Z)-6-Octenal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12685837#6z-6-octenal-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12685837?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12685837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

